molecular formula C11H16N2O3S B2576326 N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide CAS No. 1797554-30-3

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide

Cat. No.: B2576326
CAS No.: 1797554-30-3
M. Wt: 256.32
InChI Key: JYRZFYOUGBWJEF-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide is a complex organic compound with a molecular formula of C20H23N3O4S and a molecular weight of 401.48

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The general synthetic route includes:

    Formation of the Thiophene Intermediate: The thiophene ring is functionalized with a methyl group at the 5-position and a methoxy group at the 2-position.

    Alkylation: The thiophene intermediate is then alkylated with a suitable alkylating agent to introduce the 2-(5-methylthiophen-2-yl)ethyl group.

    Oxalamide Formation: The final step involves the reaction of the alkylated thiophene intermediate with oxalyl chloride and a suitable amine to form the oxalamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxalamide moiety can produce primary or secondary amines.

Scientific Research Applications

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide can be compared with other similar compounds, such as:

  • N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

These compounds share similar structural features but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-7-4-5-9(17-7)8(16-3)6-13-11(15)10(14)12-2/h4-5,8H,6H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRZFYOUGBWJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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